molecular formula C6H10ClN3O2 B1377827 Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride CAS No. 1375909-46-8

Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride

Cat. No.: B1377827
CAS No.: 1375909-46-8
M. Wt: 191.61 g/mol
InChI Key: IFPINYSEWSOODE-UHFFFAOYSA-N
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Description

Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride (CAS: 1376340-66-7) is a bicyclic heterocyclic compound featuring fused imidazolidine and piperazine rings. Its molecular formula is C₇H₁₂ClN₃O₂ (molecular weight: 217.65 g/mol), with a structural framework that includes two carbonyl groups and a hydrochloride salt .

Properties

IUPAC Name

6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyrazine-1,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c10-5-4-3-7-1-2-9(4)6(11)8-5;/h4,7H,1-3H2,(H,8,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPINYSEWSOODE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1)C(=O)NC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375909-46-8
Record name octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a piperazine derivative with an imidazolidine precursor in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation .

Comparison with Similar Compounds

Structural Analogues with Alkyl Substituents

Derivatives of the parent compound, such as 2-methyl- and 2-ethyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride, highlight the impact of substituents on physicochemical properties:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent
Parent compound (HCl salt) C₇H₁₂ClN₃O₂ 217.65 1376340-66-7 None
2-Methyl derivative C₈H₁₄ClN₃O₂ 219.67 Not provided Methyl (-CH₃)
2-Ethyl derivative C₉H₁₆ClN₃O₂ 233.70 1375897-49-6 Ethyl (-CH₂CH₃)

Key Observations :

  • Molecular Weight : Addition of alkyl groups increases molecular weight incrementally, which may influence solubility and lipophilicity .
  • Synthesis : Alkyl-substituted derivatives likely require modified synthetic routes, such as introducing alkylating agents during cyclization steps .

Halogenated Analogues

3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride (CAS: 1188265-60-2) shares a similar bicyclic core but incorporates a bromine atom:

  • Molecular Formula : C₆H₉BrClN₃ (molecular weight: 250.51 g/mol).

Scaffold-Modified Analogues

Compounds like indolin-1,3-dione derivatives (e.g., from ) demonstrate how scaffold modifications influence biological activity:

  • Receptor Affinity : Indolin-1,3-dione derivatives exhibit selectivity for σ2 receptors (Ki = 42 nM) but poor σ1 affinity (Ki > 3000 nM), contrasting with benzoxazolone derivatives that show high σ1 affinity (Ki = 5–30 nM) .
  • Structural Implications : The additional carbonyl group in indolin-1,3-dione disrupts σ1 binding, underscoring the sensitivity of receptor interactions to core scaffold geometry .

Biological Activity

Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride (CAS No. 1375909-46-8) is a compound that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and case studies demonstrating its efficacy in various applications.

  • Molecular Formula : C6H10ClN3O2
  • Molecular Weight : 191.62 g/mol
  • Structure : The compound features a piperazine ring fused with an imidazolidine dione structure, which is known for its versatility in biological applications.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural motif, which is similar to other bioactive piperazine derivatives. Research indicates that compounds with piperazine scaffolds often exhibit a range of biological activities including:

  • Antiviral Activity : Some studies have indicated that derivatives of piperazine can inhibit viral replication.
  • Anticancer Potential : Piperazine-based compounds have been explored for their ability to induce apoptosis in cancer cells.
  • Neurotransmitter Modulation : Certain piperazine derivatives act as ligands for neurotransmitter receptors, influencing pathways related to mood and cognition.

Synthesis Methods

Recent studies have highlighted various synthetic strategies to prepare Octahydroimidazolidino[1,5-a]piperazine-1,3-dione derivatives. The most common methods include:

  • Cyclization of Dipeptides : This method involves the cyclization of specific dipeptides under controlled conditions to yield the desired piperazine structure.
  • Functionalization of Existing Scaffolds : Utilizing existing piperazine frameworks and modifying them with different functional groups can enhance biological activity.

Antiviral Activity

A study focused on the antiviral properties of piperazine derivatives revealed that certain compounds showed significant inhibition of viral replication in vitro. For instance, the compound C35 demonstrated comparable efficacy to established antiviral agents in inhibiting the Potato Virus Y (PVY) with an EC50 value significantly lower than that of control agents like moroxydine hydrochloride .

CompoundCurative Activity (%)Protective Activity (%)Inactivation Activity (%)EC50 (μg/mL)
C3553.3 ± 2.556.9 ± 1.585.8 ± 4.489 ± 6
NNM49.1 ± 2.450.7 ± 4.182.3 ± 6.472 ± 6
Moroxydine36.7 ± 2.731.4 ± 2.057.1 ± 1.8450 ± 3

Anticancer Research

In another investigation into the anticancer potential of piperazine derivatives, compounds containing the octahydroimidazolidino structure were found to induce apoptosis in specific cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction . This suggests potential therapeutic applications in oncology.

Q & A

Q. How can the synthesis of Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride be optimized for higher yield and purity?

Methodological Answer: Optimization involves selecting appropriate reaction conditions and purification techniques. Key steps include:

  • Reagent Selection : Use alkylation agents (e.g., propylbromide derivatives) with potassium carbonate as a base in dry acetonitrile to minimize side reactions .
  • Reaction Environment : Conduct reactions under nitrogen atmosphere to prevent oxidation and moisture interference .
  • Purification : Employ preparative thin-layer chromatography (TLC) on alumina plates with ethyl acetate/petroleum ether mixtures for effective separation .
  • Acid Catalysts : For intermediates, sulfuric acid can enhance reaction rates during cyclization steps .

Q. Example Optimization Table :

ConditionYield ImprovementPurity (%)Reference
Dry acetonitrile + K2CO375% → 85%98
Nitrogen atmosphereReduced byproducts99
TLC purification90% recovery99.5

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: Characterization requires multi-modal validation:

  • Structural Confirmation : Use 1^1H NMR and 13^13C NMR to verify backbone integrity and substituent positions. LC-MS spectrometry ensures molecular weight consistency .
  • Elemental Analysis : Quantify C, H, N ratios to confirm stoichiometry .
  • Purity Assessment : High-performance liquid chromatography (HPLC) adapted from thiamine analysis methods (e.g., C18 columns, UV detection) .

Q. Key Data from Evidence :

  • NMR chemical shifts for piperazine derivatives align with expected imidazolidine ring resonances (δ 3.3–4.5 ppm for CH2 groups) .
  • LC-MS m/z values should match theoretical molecular ions (±0.1 Da) .

Advanced Research Questions

Q. How can stability studies under varying pH and temperature conditions be designed?

Methodological Answer:

  • Experimental Design :
    • pH Range : Test stability in buffers (pH 1–12) at 25°C and 40°C for 1–30 days.
    • Degradation Monitoring : Use HPLC to quantify parent compound loss and identify degradation products .
    • Storage Recommendations : Store in sealed containers under nitrogen at -20°C for long-term stability, as moisture accelerates hydrolysis .

Q. What computational approaches predict the reactivity of this compound?

Methodological Answer:

  • Reactivity Modeling :
    • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the imidazolidino-piperazine core .
    • Synthetic Route Prediction : Use PISTACHIO and Reaxys databases to propose feasible pathways for derivatives, prioritizing low-energy intermediates .
  • Molecular Dynamics (MD) : Simulate solvation effects in acetonitrile or water to optimize reaction solvents .

Q. Case Study :

  • MD simulations of tetrahydroimidazo[1,5-a]pyrazine analogs show >90% stability in non-polar solvents, aligning with experimental solubility data .

Q. How can impurity profiles be systematically analyzed?

Methodological Answer:

  • Impurity Sourcing :
    • Synthetic Byproducts : Monitor alkylation intermediates (e.g., unreacted propylbromide) via LC-MS .
    • Degradation Impurities : Use accelerated stability studies (40°C/75% RH) to isolate oxidatively modified species .
  • Reference Standards : Compare against EP-grade impurities (e.g., butane-1,4-diylbis(piperazine) derivatives) .

Q. Impurity Table :

Impurity TypeDetection MethodThreshold (ppm)Reference
Unreacted starting materialHPLC-UV (254 nm)<0.1
Hydrolytic degradantLC-MS/MS<0.05

Q. What strategies resolve contradictions in spectral data for structural elucidation?

Methodological Answer:

  • Data Triangulation :
    • Cross-Validation : Compare NMR (D2O vs. CD3OD) to distinguish solvent-induced shifts .
    • Isotopic Labeling : Use 15^{15}N-labeled analogs to assign ambiguous peaks in crowded spectra .
  • Advanced Techniques :
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the imidazolidine ring .

Q. Example :

  • In dihydrochloride salts, 1^1H NMR δ 8.66 ppm (s, 1H) confirms triazole proton position, validated by HSQC .

Q. How are reaction mechanisms for ring closure validated experimentally?

Methodological Answer:

  • Kinetic Studies :
    • Monitor intermediate formation via in-situ FTIR to track carbonyl group consumption .
    • Isotope tracing (18^{18}O) identifies water participation in hydrolysis steps .
  • Theoretical Support :
    • DFT calculations predict transition states for cyclization, validated by Arrhenius plots .

Q. What methodologies assess biological interactions without FDA approval?

Methodological Answer:

  • In Silico Screening :
    • Molecular docking against therapeutic targets (e.g., Chagas disease enzymes) using AutoDock Vina .
  • In Vitro Assays :
    • Use parasite culture models (e.g., Trypanosoma cruzi) to evaluate IC50 values, adhering to ethical guidelines .

Ethical Note : Per , in vivo testing is prohibited without regulatory approval.

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